molecular formula C11H8O B3057214 Azulene-2-carbaldehyde CAS No. 77627-18-0

Azulene-2-carbaldehyde

Cat. No. B3057214
CAS RN: 77627-18-0
M. Wt: 156.18 g/mol
InChI Key: MOIKTCZDRKBPGR-UHFFFAOYSA-N
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Description

Azulene is an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . Azulene derivatives, including Azulene-2-carbaldehyde, occur in nature as components of many plants and mushrooms . Due to its physicochemical properties, azulene and its derivatives have found many potential applications in technology, especially in optoelectronic devices .


Synthesis Analysis

The non-benzenoid aromatic system azulene is sufficiently nucleophilic at C1 that it can react with a protonated aldehyde to form an α-azulenyl alcohol . This in turn may be protonated and undergo loss of water to give an azulene α-carbocation . The wide range of substituents at the studied double bonds involves varied synthetic routes and a great number of exemplified compounds .


Molecular Structure Analysis

Azulene is a bicyclic non-benzenoid aromatic hydrocarbon with a 10-electron π-system, which is isomeric with naphthalene . Its properties differ from those of benzenoid in several significant ways . It is unusually polar for a molecule devoid of heteroatoms, possessing a dipole moment of 1.08 D .


Chemical Reactions Analysis

A three-component reaction of an azulene, an aryl glyoxal and a 1,3-dicarbonyl compound has been elaborated to access a series of azulene derivatives . Some of these azulene-containing adducts were further subjected to post-MCR transformations to assemble azulene–heterocycle conjugates .


Physical And Chemical Properties Analysis

Azulene is an aromatic organic compound and an isomer of naphthalene . Naphthalene is colorless, whereas azulene is dark blue . The compound is named after its color, as “azul” is Spanish for blue .

Scientific Research Applications

Synthesis and Reactivity

Azulene-2-carbaldehyde has been a subject of interest in various chemical synthesis and reactivity studies. For instance, azulene derivatives like azulene-1-carbaldehydes have been studied for their reactions with dimethyl acetylenedicarboxylate (ADM), showcasing unique behaviors in thermal reactions and leading to the formation of different adducts and compounds (Magnussen, Uebelhart, & Hansen, 1993). Such studies are crucial for understanding the fundamental properties of azulene derivatives and their potential applications in synthetic chemistry.

Potential in Ligand Synthesis

Research has also explored azulene derivatives as potential host molecules in ligands for metal ion detectors. This involves the condensation of azulene-1-carbaldehyde derivatives with methylene active compounds, demonstrating their significance in developing new materials for detecting metal ions, which could have implications in environmental monitoring and industry (Bîrzan et al., 2016).

Applications in Colorimetric Detection

Azulene and its derivatives have been used in methods for the colorimetric determination of substances like furfural and its precursors. This has applications in monitoring environmental pollution, such as detecting effluents from industrial processes (Sawicki & Engel, 1967).

Contributions to the Study of Natural Products

In natural product chemistry, azulene derivatives have been isolated from various biological sources, such as fruiting bodies of basidiomycetes and liverworts. These studies contribute to understanding the chemical diversity in nature and have potential implications for discovering new bioactive compounds (Fang et al., 2006).

Mechanism of Action

Azulene exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals . Another aspect of azulene’s mechanism of action is the stabilization of cell membrane structures, leading to reduced susceptibility to damage and limiting the body’s inflammatory response .

Safety and Hazards

Azulene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, eye irritation, and may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

azulene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O/c12-8-9-6-10-4-2-1-3-5-11(10)7-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIKTCZDRKBPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506453
Record name Azulene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azulene-2-carbaldehyde

CAS RN

77627-18-0
Record name Azulene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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